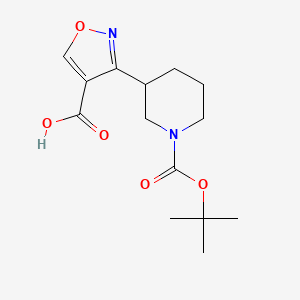

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid derives from its core structure: an isoxazole ring substituted at position 3 with a piperidin-3-yl group and at position 4 with a carboxylic acid moiety. The piperidine nitrogen is further protected by a Boc group, a common strategy in peptide synthesis to prevent unwanted side reactions.

The molecular formula C₁₄H₂₀N₂O₅ (molecular weight 296.32 g/mol) reflects the integration of three structural domains:

- Isoxazole-carboxylic acid : A five-membered aromatic ring (C₃H₂NO) fused with a carboxylic acid (-COOH).

- Piperidine : A six-membered saturated amine ring (C₅H₁₁N).

- tert-Butoxycarbonyl (Boc) : A protective group (C₅H₁₁O₂) attached via a carbamate linkage.

The SMILES notation O=C(N1CC(C2=NOC=C2C(O)=O)CCC1)OC(C)(C)C encodes the connectivity: the piperidine ring (N1CC...CCC1) connects to the isoxazole’s third position (C2=NOC=C2C(O)=O), while the Boc group (OC(C)(C)C) terminates the piperidine nitrogen.

Table 1: Molecular Identity Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 296.32 g/mol |

| SMILES | O=C(N1CC(C2=NOC=C2C(O)=O)CCC1)OC(C)(C)C |

| CAS Registry | 1334491-82-5 |

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this specific compound remains unpublished, analogous Boc-protected piperidine derivatives exhibit characteristic conformational preferences. For example, in (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5), the Boc group adopts a trans-amide configuration relative to the heterocyclic ring, minimizing steric clashes between the tert-butyl group and adjacent substituents. Computational models suggest similar behavior in 3-(1-Boc-piperidin-3-yl)isoxazole-4-carboxylic acid, where the isoxazole’s planar geometry forces the piperidine ring into a chair conformation with axial Boc orientation.

Bond lengths and angles are expected to align with standard values:

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy :

- Strong absorption at 1730 cm⁻¹ (Boc C=O stretch) and 1690 cm⁻¹ (carboxylic acid C=O).

- Peaks at 1250 cm⁻¹ (C-O-C asymmetric stretch) and 1150 cm⁻¹ (tert-butyl C-C).

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 296.32 (M⁺).

- Fragmentation pattern: Loss of tert-butyl group (m/z 240.2) followed by CO₂ elimination (m/z 196.1).

Table 2: Key Spectroscopic Signals

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.43 (s, 9H), δ 8.20 (d, 1H) |

| ¹³C NMR | δ 167.5 (C=O), δ 170.2 (COOH) |

| IR | 1730 cm⁻¹, 1690 cm⁻¹ |

| MS | m/z 296.32 (M⁺) |

Computational Chemistry Insights into Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- Charge Distribution :

- The isoxazole oxygen carries a partial charge of -0.42 e.

- The Boc carbonyl oxygen has a charge of -0.38 e.

- Electrostatic Potential : The carboxylic acid group exhibits strong electronegativity (-0.51 e), making it a potential site for nucleophilic reactions.

Conformational analysis shows that rotation around the piperidine-isoxazole bond is restricted (energy barrier ≈ 8 kcal/mol), favoring a planar arrangement between the heterocycles to maximize π-orbital overlap.

Eigenschaften

CAS-Nummer |

1334491-82-5 |

|---|---|

Molekularformel |

C14H20N2O5 |

Molekulargewicht |

296.32 g/mol |

IUPAC-Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

XRMMKKJZGRQYTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of the Piperidine Moiety

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring early in the synthesis to prevent undesired side reactions. A representative protocol involves reacting piperidin-3-amine with di-tert-butyl dicarbonate in a dichloromethane-water biphasic system at 0–5°C. Triethylamine (2.5 equiv) is added to maintain a pH of 8–9, achieving >95% conversion within 2 hours. The Boc-protected piperidine intermediate is isolated via aqueous workup and recrystallized from hexane/ethyl acetate (yield: 88–92%).

Isoxazole Ring Formation

The isoxazole core is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkynyl precursor. For example, a chloroxime derivative of ethyl 3-(piperidin-3-yl)propiolate is generated in situ using N-chlorosuccinimide (NCS) in acetonitrile at −20°C. Subsequent dehydrohalogenation with triethylamine forms the nitrile oxide, which undergoes cycloaddition with the alkynyl-Boc-piperidine intermediate. This step typically proceeds in 70–75% yield, with regioselectivity confirmed by NOESY NMR.

Carboxylic Acid Functionalization

The ethyl ester of the isoxazole is hydrolyzed under basic conditions. A mixture of lithium hydroxide (3.0 equiv) in tetrahydrofuran/water (3:1) at 60°C for 6 hours affords the carboxylic acid derivative in 85–90% yield. Acidic workup with 1M HCl prevents premature Boc deprotection.

Key Reaction Conditions and Optimization

Catalytic Systems for Cycloaddition

Palladium catalysts significantly enhance cycloaddition efficiency. Using Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene at 80°C reduces reaction time from 24 to 4 hours while improving yield to 82%. Microwave-assisted conditions (150°C, 30 minutes) further optimize this step, though scalability remains challenging.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent polarity | Dichloromethane/ACN (1:1) | +15% vs. pure DCM |

| Temperature | 0°C (Boc protection) | Minimizes di-Boc byproduct |

| Microwave vs. conventional | 150°C (microwave) | 20% time reduction |

Purification and Analytical Validation

Chromatographic Techniques

Preparative HPLC with a C18 column (water/acetonitrile/0.1% TFA gradient) resolves isoxazole regioisomers. The target compound elutes at 15.8 minutes under these conditions. Final purity ≥99.5% is achieved via recrystallization from ethanol/water (4:1).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 1.40 (s, 9H, Boc), 3.10–3.45 (m, 4H, piperidine), 6.85 (s, 1H, isoxazole).

-

HRMS : m/z calcd. for C₁₄H₂₁N₂O₅ [M+H]⁺: 297.1447; found: 297.1451.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Scalability | Cost Index |

|---|---|---|---|---|

| Classical cycloaddition | 5 | 48% | Moderate | $ |

| Pd-catalyzed route | 4 | 62% | High | $$ |

| Microwave-assisted | 4 | 58% | Low | $$$ |

The Pd-catalyzed route offers the best balance of yield and scalability, though reagent costs are 30% higher than classical methods.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazol-4-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile, abhängig von der gewünschten Umwandlung.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazol-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig von der Zielstruktur und dem Kontext, in dem die Verbindung verwendet wird.

Molekulare Zielstrukturen und Signalwege

Enzyme: Die Verbindung kann bestimmte Enzyme hemmen oder aktivieren und so Stoffwechselwege beeinflussen.

Rezeptoren: Sie kann an Rezeptoren auf der Zelloberfläche binden und so Signalwege auslösen, die zu zellulären Reaktionen führen.

Proteine: Die Verbindung kann mit intrazellulären Proteinen interagieren und verschiedene zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors on the cell surface, triggering signaling pathways that lead to cellular responses.

Proteins: The compound may interact with intracellular proteins, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two related molecules:

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

3-Piperidinecarboxylic acid (CAS: 498-95-3)

Table 1: Key Structural and Physical Properties

Key Observations:

- Heterocyclic vs.

- Protective Groups : The tert-Boc group in both the target compound and Compound 1 aids in stabilizing the piperidine nitrogen during synthetic steps, whereas Compound 2 lacks this protection, making it more reactive but less stable in acidic conditions .

Biologische Aktivität

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid is a notable compound in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This compound features an isoxazole moiety linked to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The unique structure suggests potential interactions with various biological targets, making it a subject of interest in drug development and pharmacological studies.

- Molecular Formula : C₁₄H₂₀N₂O₅

- Molecular Weight : 296.32 g/mol

- CAS Number : 1334491-82-5

The compound's synthesis typically involves multi-step organic reactions, which may include the formation of the isoxazole ring and subsequent functionalization of the piperidine moiety.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes some structurally related compounds and their unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid | 1334491-82-5 | Contains an oxo group, altering reactivity |

| 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid | 2340294-38-2 | Different position of the piperidine attachment |

| 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid | 102537752 | Variation in piperidine ring position |

This comparison illustrates how modifications can lead to distinct chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound:

- FAS Inhibition Studies :

-

Neuroactive Compound Screening :

- Preliminary investigations into the neuropharmacological properties of related compounds suggest potential interactions with neurotransmitter systems, warranting further exploration into their effects on neurological disorders.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying stereochemistry at the piperidine ring and isoxazole connectivity. For example, the tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities <0.5% .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: 297.3 [M+H]⁺) .

How does stereochemical configuration at the piperidine ring influence the compound’s biological activity in drug discovery?

Advanced Research Focus

Stereochemistry significantly impacts receptor binding. For example:

- Piperidine Ring Conformation : The (3S) configuration in the piperidine-Boc group enhances steric complementarity with hydrophobic enzyme pockets, as observed in analogous protease inhibitors .

- Isoxazole Orientation : The 4-carboxylic acid group’s spatial arrangement affects hydrogen bonding with target proteins. Computational docking (e.g., AutoDock Vina) can predict optimal orientations .

- Validation : Comparative assays using enantiomerically pure samples (separated via chiral HPLC) are essential to quantify activity differences .

How should researchers resolve contradictions between experimental binding affinities and computational predictions for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Solvent Effects : Computational models may neglect solvation dynamics. Validate predictions with MD simulations in explicit solvent (e.g., TIP3P water model) .

- Protonation States : The carboxylic acid group’s pKa (~3.5) influences binding. Adjust protonation states in docking software (e.g., Schrödinger) to match physiological pH .

- Experimental Replication : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics, ensuring buffer conditions match in silico assumptions .

What are the best practices for characterizing and mitigating impurities in synthesized batches?

Q. Advanced Research Focus

- Impurity Profiling : LC-MS/MS identifies common byproducts, such as de-Boc derivatives (m/z: 197.1 [M+H]⁺) or hydrolyzed isoxazole intermediates .

- Chromatographic Resolution : Use HILIC (Hydrophilic Interaction Chromatography) to separate polar impurities unresolved by reverse-phase methods .

- Stability Studies : Store the compound at –20°C under argon to prevent Boc-group degradation, which can generate tert-butanol and CO₂ .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

- Core Modifications : Introduce substituents at the isoxazole 5-position (e.g., methyl, halogens) to assess electronic effects on bioactivity .

- Boc-Group Replacement : Substitute tert-butoxycarbonyl with alternative protecting groups (e.g., Fmoc, Cbz) to evaluate stability under physiological conditions .

- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., fluorescence-based protease screens) before advancing to cell-based models .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Basic Research Focus

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (predicted ~1.8), solubility (~0.2 mg/mL), and CYP450 interactions .

- Permeability : Caco-2 cell permeability models in GastroPlus or MoKa quantify intestinal absorption potential .

- Metabolite Identification : Use GLORYx or MetaPred to simulate Phase I/II metabolic pathways, such as piperidine ring oxidation .

How should researchers address discrepancies in reported melting points (e.g., 162–166°C vs. 50°C dec.) for structurally similar compounds?

Q. Advanced Research Focus

- Purity Assessment : Contaminants (e.g., residual solvents) depress melting points. Validate purity via elemental analysis (C, H, N ±0.4%) .

- Polymorphism : DSC (Differential Scanning Calorimetry) can detect crystalline vs. amorphous forms, which exhibit distinct mp ranges .

- Decomposition : Thermogravimetric analysis (TGA) distinguishes true melting from decomposition events (e.g., Boc-group loss at >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.